Nikkomycin z
Overview
Description
Nikkomycin Z is a peptidyl nucleoside antibiotic produced by certain Streptomyces species, notably Streptomyces tendae and Streptomyces ansochromogenes . It is a potent competitive inhibitor of chitin synthase, an enzyme crucial for the synthesis of chitin, a key component of fungal cell walls . This compound has garnered significant interest due to its potential as an antifungal agent, particularly against pathogenic fungi that affect both humans and animals .
Mechanism of Action
Target of Action
Nikkomycin Z is a potent competitive inhibitor of an enzyme called chitin synthase . Chitin synthase is responsible for the production of chitin, an essential structural component of fungal cell walls .
Mode of Action
this compound’s mode of action is based on its structural similarity to UDP-GlcNAc, the substrate for chitin biosynthesis . By mimicking the natural substrate of chitin synthase, this compound competes for the enzyme’s active site, thereby inhibiting the enzyme’s activity . This inhibition leads to a disruption in the synthesis of the fungal cell wall, which is crucial for the growth and survival of the fungus .
Biochemical Pathways
The biochemical pathway affected by this compound is the chitin biosynthesis pathway . Chitin is a key structural component in fungal cell walls, and its synthesis is closely linked to amino acid metabolism in microbes . By inhibiting chitin synthase, this compound disrupts this pathway, leading to fungal growth inhibition and cell death .
Pharmacokinetics
this compound is absorbed after oral administration, reaching a maximum concentration in serum of 2.21 μg/ml at 2 h post-dose . The mean terminal half-life ranges from 2.1 to 2.5 h and is independent of dose . Relative bioavailability decreases with increasing dose .
Result of Action
The result of this compound’s action is the inhibition of fungal growth and eventual cell death . By inhibiting chitin synthase, this compound interferes with the building of the fungal cell wall, which results in the fungal cell breaking open .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to have mixed activity against different isolates of the emerging fungal pathogen Candida auris . Furthermore, the effectiveness of this compound can be enhanced when used in combination with other antifungal agents .
Biochemical Analysis
Biochemical Properties
Nikkomycin Z interacts with chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . It acts as a competitive inhibitor due to its structural resemblance to UDP-N-acetylglucosamine, the natural substrate of chitin synthase . This interaction disrupts the formation of chitin, leading to the weakening of the fungal cell wall and eventual cell death .
Cellular Effects
This compound exerts its effects on various types of cells, particularly fungal cells. By inhibiting chitin synthase, it interferes with the building of the fungal cell wall, causing the fungal cell to break open . This leads to fungal growth inhibition and cell death . This compound has shown promise as a treatment for various fungal infections, including coccidioidomycoses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with chitin synthase. This compound, due to its structural similarity to UDP-N-acetylglucosamine, acts as a competitive inhibitor of chitin synthase . This prevents the enzyme from converting UDP-N-acetylglucosamine into chitin, disrupting the formation of the fungal cell wall .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not extensively documented, it’s known that this compound has fungicidal activity against some fungal species, which may require patients to undergo chronic therapy, sometimes for years .
Dosage Effects in Animal Models
In animal models, this compound has shown significant clinical benefits. For instance, it has protected animals against fatal infections of Candida albicans . Specific dosage effects in animal models are not extensively documented.
Metabolic Pathways
This compound is involved in the metabolic pathway related to chitin synthesis in fungi. It interacts with the enzyme chitin synthase, inhibiting the conversion of UDP-N-acetylglucosamine into chitin .
Subcellular Localization
This compound targets chitin synthase, an enzyme that is located in the fungal cell wall . By inhibiting this enzyme, this compound disrupts the formation of chitin, a key structural component of the cell wall, leading to the death of the fungal cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nikkomycin Z is primarily produced through microbial fermentation. The biosynthetic gene cluster responsible for its production has been cloned and expressed in Streptomyces ansochromogenes to enhance yield . The process involves the fermentation of Streptomyces species in a nutrient-rich medium, followed by extraction and purification of the compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting the pH, temperature, and nutrient composition of the medium.
Chemical Reactions Analysis
Types of Reactions
Nikkomycin Z undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside moiety of this compound.
Reduction: Reduction reactions can alter the peptidyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups that enhance the compound’s antifungal activity .
Scientific Research Applications
Nikkomycin Z has a wide range of scientific research applications:
Comparison with Similar Compounds
Nikkomycin Z is often compared with other chitin synthase inhibitors, such as polyoxins . While both compounds inhibit chitin synthesis, this compound has shown greater potency and a broader spectrum of antifungal activity . Other similar compounds include:
Polyoxin D: Another chitin synthase inhibitor with a similar mechanism of action but different structural features.
Nikkomycin X: A closely related compound with similar antifungal properties but slightly different chemical structure.
This compound’s unique structure and potent inhibitory activity make it a promising candidate for further development as an antifungal agent .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFFVUVFNBJTN-VHDFTHOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59456-70-1 | |
Record name | Nikkomycin Z | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59456-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nikkomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059456701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nikkomycin Z | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIKKOMYCIN Z | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z22C3QQCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.